molecular formula C15H12N2O3 B11041622 2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone CAS No. 312268-26-1

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone

Cat. No.: B11041622
CAS No.: 312268-26-1
M. Wt: 268.27 g/mol
InChI Key: GPSREAPGWMKQEX-UHFFFAOYSA-N
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Description

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone is a ketone derivative featuring a dihydroindole scaffold linked to a 3-nitrophenyl group via a methanone bridge. This compound is structurally analogous to indole-based psychoactive substances (e.g., cathinone derivatives) and kinase inhibitors, suggesting diverse applications in medicinal chemistry and drug discovery .

Properties

CAS No.

312268-26-1

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(3-nitrophenyl)methanone

InChI

InChI=1S/C15H12N2O3/c18-15(12-5-3-6-13(10-12)17(19)20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2

InChI Key

GPSREAPGWMKQEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of the Dihydroindole Core

The dihydroindole moiety is typically synthesized from isatin derivatives through hydrazine-mediated cyclization. In a representative procedure, isatin (46 ) reacts with hydrazine hydrate in methanol under reflux to form 3-hydrazinylidene-1,3-dihydro-2H-indol-2-one (47 ), achieving a 70% yield. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of isatin, followed by intramolecular cyclization to form the dihydroindole scaffold. Spectral confirmation includes IR absorption at 3411 cm⁻¹ (N–H stretch) and ¹H NMR signals at δ 3.34 ppm for the secondary amide proton.

Introduction of the 3-Nitrophenyl Group

The 3-nitrophenyl moiety is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, 3-nitrobenzoyl chloride reacts with the dihydroindole intermediate in the presence of AlCl₃ as a Lewis acid, forming the target methanone. However, this method often requires harsh conditions (e.g., 100°C, 24 h) and yields moderate results (50–60%) due to competing side reactions.

Palladium-Catalyzed Carbonylative Synthesis

Oxidative Carbonylation of 2-Alkynylanilines

Palladium-catalyzed carbonylation offers a streamlined approach. Gabriele et al. demonstrated that 2-alkynylanilines undergo oxidative carbonylation in the presence of PdI₂/KI (2 mol% Pd, 20 mol% KI) under 40 bar of CO–air (4:1) at 80°C. This method produces indole-3-carboxylic esters, which are subsequently hydrolyzed and coupled with 3-nitrobenzaldehyde to yield the methanone derivative. Key advantages include functional group tolerance and yields up to 75%.

Reductive Cyclization of Nitro Compounds

An alternative route involves reductive cyclization of 2-nitrostyrene derivatives under CO pressure. Cenini et al. reported using Fe(CO)₅ as both a catalyst and CO source at 200°C and 80 bar CO, achieving cyclization to dihydroindole intermediates. Subsequent acylation with 3-nitrobenzoyl chloride furnishes the target compound in 65% yield. This method is limited by the need for high-pressure equipment but avoids toxic ligands.

Acid-Mediated Coupling Reactions

BF₃·Et₂O-Catalyzed Aroylation

Harano et al. developed a BF₃·Et₂O-mediated coupling between 2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl-methanone and β-naphthol derivatives. While optimized for atropisomer synthesis, this method adapts to 3-nitrophenyl incorporation by substituting β-naphthol with 3-nitrobenzoyl chloride. Reactions in dioxane at 60°C for 12 h yield 55–60% of the product, with diastereomers separable via silica gel chromatography.

Phosphorus Oxychloride-Mediated Cyclocondensation

Phosphorus oxychloride (POCl₃) facilitates cyclocondensation of hydrazide intermediates. For instance, 4-oxo-4-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-hydrazinyl]butanoic acid (48 ) reacts with substituted benzoyl chlorides in POCl₃ under reflux to form 1,3,4-oxadiazole-linked derivatives. Adapting this protocol, 3-nitrobenzoyl chloride replaces generic benzoyl chlorides, yielding the target methanone in 68% efficiency after recrystallization.

Reaction Optimization and Mechanistic Insights

Catalyst Systems and Ligand Effects

Palladium-based catalysts dominate modern syntheses. Comparative studies show PdI₂/KI outperforms Pd(OAc)₂ in carbonylative cyclizations due to enhanced oxidative stability. Ligands like DPEPhos (bis[(2-diphenylphosphino)phenyl] ether) improve regioselectivity by stabilizing Pd intermediates during CO insertion.

Solvent and Temperature Dependencies

  • Solvents : Polar aprotic solvents (e.g., DMF, MeCN) favor cyclization, while protic solvents (MeOH) aid hydrolysis steps.

  • Temperature : Optimal ranges vary: 80°C for Pd-catalyzed reactions vs. 100°C for Friedel-Crafts acylations.

Structural Characterization and Purity Control

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the dihydroindole core appear at δ 7.0–7.7 ppm, while the ketone carbonyl resonates at δ 166.22 ppm in ¹³C NMR.

  • IR : Stretching vibrations at 1655 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) confirm functional groups.

Chromatographic Resolution

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves atropisomers and byproducts, achieving >95% purity. HPLC with a C18 column (MeOH:H₂O, 70:30) further verifies homogeneity.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Conditions Across Methods

MethodCatalyst/ReagentTemp (°C)Yield (%)Purity (%)
Pd-catalyzed carbonylationPdI₂/KI807592
BF₃·Et₂O couplingBF₃·Et₂O606088
POCl₃ cyclocondensationPOCl₃1106890
Reductive cyclizationFe(CO)₅2006585

Table 2: Substituent Effects on Reaction Efficiency

Substituent PositionElectron NatureYield (%)
3-NO₂ (meta)Strong −M75
4-NO₂ (para)−M62
2-OCH₃ (ortho)+M45

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The nitro group in the 3-nitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: : The compound can participate in electrophilic substitution reactions, especially at the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: H₂/Pd-C, NaBH₄ in methanol or ethanol.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid, concentrated HNO₃ for nitration, and SO₃/H₂SO₄ for sulfonation.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of the nitro group to an amino group, yielding 2,3-dihydroindol-1-yl-(3-aminophenyl)methanone.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Indole derivatives are known to interact with various biological targets, making them useful in drug discovery.

  • Medicine: : Potential use in the development of new pharmaceuticals. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.

  • Industry: : Used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone is largely dependent on its interaction with biological targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

    DNA/RNA: Potential to intercalate with DNA/RNA, affecting gene expression and replication.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural analogs of 2,3-dihydroindol-1-yl-(3-nitrophenyl)methanone, emphasizing differences in substituents, heterocyclic systems, and functional groups:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Notes Reference IDs
This compound Dihydroindole + methanone 3-Nitrophenyl Potential kinase inhibition (inference)
(3,4-Dimethoxyphenyl)(3-(3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone Pyrazoline + thiophene 3-Nitrophenyl, 3,4-dimethoxyphenyl, thiophene Synthetic intermediate; no reported bioactivity
{4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone Thiazole 3-Nitrophenyl, 4-chlorophenyl, amino group Cdk5 inhibitor (ΔG = -7.3 kcal/mol)
2,3-Dihydroindol-1-yl-(2-thiophen-3-yl-1,3-thiazol-4-yl)methanone Thiophene-thiazole Thiophene-thiazole instead of 3-nitrophenyl Structural analog; no bioactivity reported
3-Hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one Indol-2-one 3-Nitrophenyl linked via oxoethyl group Oxindole derivative; synthetic intermediate
(1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone Methyl-substituted indole Phenyl instead of 3-nitrophenyl No nitro group; simpler aromatic substitution

Electronic and Steric Effects

  • Nitro Group Position : The 3-nitro substitution on the phenyl ring creates a meta-directing effect, influencing reactivity in electrophilic substitutions. This contrasts with para-substituted analogs, which may exhibit different electronic profiles .
  • Heterocyclic Modifications : Replacing the dihydroindole with thiazole or pyrazoline rings alters steric bulk and hydrogen-bonding capacity, impacting target selectivity .

Biological Activity

2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a dihydroindole core linked to a 3-nitrophenyl group via a ketone functional group. Its molecular formula is C15_{15}H12_{12}N2_2O3_3 with a molecular weight of 268.27 g/mol. The unique structure contributes to its varied biological activities, particularly its interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these pathogens suggest potent antibacterial activity, comparable to established antibiotics. The presence of the nitro group is critical for its antimicrobial efficacy, as it enhances the compound's ability to interact with bacterial enzymes and cellular structures .

2. Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Studies have reported that it inhibits the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The observed IC50_{50} values indicate promising activity:

Cell LineIC50_{50} (μg/mL)
HeLa226
A549242.52

These results highlight the potential of this compound as a lead for developing new anticancer therapies .

3. Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory responses . This activity suggests its potential use in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activity and receptor binding. The nitro group plays a dual role as both a pharmacophore and a toxicophore, influencing the compound's interaction with biological systems:

  • Enzyme Inhibition : The nitro group can deactivate certain enzyme sites, leading to altered cellular pathways.
  • Cellular Interaction : The compound's structure allows it to engage with nucleophilic sites on proteins, enhancing its inhibitory effects on target enzymes .

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited MIC values against E. coli and E. faecalis at 62.5 µg/mL and 78.12 µg/mL respectively.
  • Antitumor Activity : In vitro assays revealed that the compound significantly reduced cell viability in HeLa and A549 cell lines with IC50_{50} values indicating effective cytotoxicity.
  • Anti-inflammatory Properties : Research indicated that treatment with this compound resulted in decreased levels of inflammatory markers in cellular models.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dihydroindol-1-yl-(3-nitrophenyl)methanone?

  • Methodology : Common synthetic routes include Friedel-Crafts acylation or coupling reactions between substituted indoles and nitrobenzene derivatives. For example, triethylphosphite-mediated reactions (as seen in analogous methanone syntheses) can facilitate the formation of the ketone bridge .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products like nitro-group reduction or indole ring oxidation. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are essential for structural characterization?

  • Techniques :

  • NMR Spectroscopy : Assign signals for the dihydroindole ring (e.g., δ 3.5–4.5 ppm for CH₂ groups) and nitrophenyl protons (aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns to validate the ketone linkage .
  • X-ray Crystallography : Use SHELX programs for structure refinement, particularly if crystallizing the compound proves challenging due to nitro-group steric effects .

Q. How should researchers handle safety concerns during synthesis?

  • Safety Protocol :

  • Use fume hoods to avoid inhalation of nitroaromatic vapors (per GHS/CLP guidelines) .
  • Conduct preliminary toxicity assessments via in vitro assays (e.g., Ames test for mutagenicity), as full toxicological data may be unavailable .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved?

  • Analysis Framework :

  • Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (using software like Gaussian) to identify discrepancies caused by crystal packing .
  • Reconcile NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to detect solvent-induced shifts or tautomeric forms .

Q. What strategies optimize reaction yields in the presence of competing side reactions?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary catalysts (e.g., Lewis acids like AlCl₃ vs. FeCl₃) and nitro-group protecting agents to suppress undesired pathways .
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to track intermediate formation and adjust reaction quenching times .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

  • Methods :

  • Molecular Docking : Screen against protein targets (e.g., kinases) using PubChem-derived 3D structures to identify potential binding motifs .
  • QSAR Modeling : Correlate nitro-group electronic parameters (Hammett constants) with observed bioactivity to guide derivative synthesis .

Q. What are the challenges in studying the compound’s metabolic stability?

  • Approach :

  • In Vitro Assays : Use liver microsomes or cytochrome P450 enzymes to identify metabolic hotspots (e.g., nitro-reduction or indole oxidation) .
  • Isotope Labeling : Synthesize deuterated analogs to trace metabolic pathways via LC-MS .

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